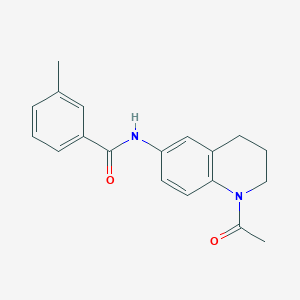

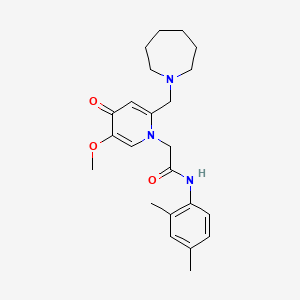

![molecular formula C16H22N2O2 B2703952 N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 1421472-48-1](/img/structure/B2703952.png)

N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .

Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .

Aplicaciones Científicas De Investigación

Biological Relevance

Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives exhibit promising pharmacological activities:

- Anticancer : Researchers have explored spirochromanones as potential anticancer agents. For instance, a series of 7-{5-[(substituted amino)methyl]thien-2-yl}spiro[chromane-2,4’-piperidine]-4-one hydrochloride analogues showed promise in anticancer research .

Conclusions

The synthesis and study of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds continue to evolve. Their therapeutic importance spans multiple fields, making them valuable targets for drug development.

Mecanismo De Acción

Target of Action

Spiro compounds, such as “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide”, are often used in medicinal chemistry due to their unique structural features. They can interact with various biological targets, but the specific target would depend on the particular functional groups present in the compound .

Mode of Action

The mode of action of spiro compounds can vary widely. For example, some spiro compounds have been found to inhibit the release of histamine from isolated rat peritoneal mast cells . .

Biochemical Pathways

The affected biochemical pathways would depend on the specific target and mode of action of the compound. Spiro compounds have been found to affect a wide range of pathways, including those involved in inflammation, cancer, and metabolic diseases .

Result of Action

The molecular and cellular effects of “N-ethylspiro[chroman-2,4’-piperidine]-1’-carboxamide” would depend on its specific target and mode of action. Some spiro compounds have been found to have anti-inflammatory, anticancer, and antioxidant effects .

Propiedades

IUPAC Name |

N-ethylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-2-17-15(19)18-11-9-16(10-12-18)8-7-13-5-3-4-6-14(13)20-16/h3-6H,2,7-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAKQPRGBBEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)

![8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2703875.png)

![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)